12-Deoxyphorbol 13-angelate

描述

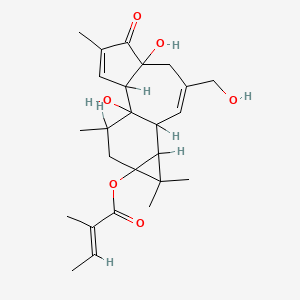

12-Deoxyphorbol 13-angelate is a diterpenoid compound derived from the phorbol ester family. These compounds are known for their biological activities, particularly in the field of cancer research. This compound is structurally related to other phorbol esters and is often studied for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate typically involves multiple steps, starting from naturally occurring phorbol. The process includes selective acetylation, oxidation, and esterification reactions. For instance, phorbol can be acetylated at the C12 and C13 positions, followed by oxidation to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in the laboratory setting with a reasonable yield. The overall yield of the synthesis process can be around 12%, with each step achieving over 80% yield .

化学反应分析

Types of Reactions: 12-Deoxyphorbol 13-angelate undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Singlet oxygen ene reaction using Rose Bengal as a photosensitizer.

Reduction: Use of reducing agents like sodium borohydride.

Substitution: Use of acyl chlorides for esterification reactions.

Major Products: The major products formed from these reactions include various esters and hydroxylated derivatives of this compound .

科学研究应用

Anticancer Activity

Mechanism of Action

12-Deoxyphorbol 13-angelate has been shown to induce growth arrest and apoptosis in various cancer cell lines. Research indicates that this compound activates protein kinase C (PKC) pathways, which play critical roles in regulating cellular responses such as growth and apoptosis. In particular, studies have highlighted its effects on human lung cancer A549 cells, where it activates PKC-δ/PKD/ERK signaling pathways leading to cytotoxicity .

Case Study: Lung Cancer Cells

In a study published in the International Journal of Molecular Sciences, researchers investigated the effects of 12-deoxyphorbol esters on A549 cells. The findings demonstrated that treatment with these esters resulted in significant reductions in cell viability through mechanisms involving cell cycle arrest and apoptosis induction. The effective concentration (EC50) values were reported to be notably low, indicating high potency against cancer cells .

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| A549 | 9.5 | PKC activation, apoptosis |

| MCF7 | 72.5 | Growth inhibition |

Antifungal Properties

This compound has also been evaluated for its antifungal activity against various fungal strains. In a study assessing the effects of different compounds from Euphorbia resinifera on Aspergillus carbonarius, it was found that this compound exhibited a positive effect on yeast growth but did not significantly inhibit fungal growth compared to other derivatives like 12-deoxyphorbol-13-isobutyrate .

Case Study: Fungal Growth Inhibition

The study involved treating fungal cultures with varying concentrations of this compound. While it did not show significant antifungal activity, the research suggested that structural modifications could enhance its efficacy against fungi .

| Compound | Effect on Fungal Growth |

|---|---|

| This compound | Minimal |

| 12-Deoxyphorbol-13-isobutyrate | Significant (25% inhibition) |

Neuroprotective Effects

Recent studies have indicated that phorbol esters, including this compound, may facilitate neurogenesis and improve cognitive functions. Research involving animal models has shown that these compounds can promote the release of growth factors such as TGFα, which are crucial for neuronal health and memory enhancement .

Case Study: Memory Improvement in Mice

In experiments conducted on mice, administration of 12-deoxyphorbol led to noticeable improvements in memory tasks. The mechanism was linked to enhanced neuronal survival and proliferation mediated by growth factor signaling pathways .

| Animal Model | Observed Effect |

|---|---|

| Mice | Improved memory retention |

作用机制

The mechanism of action of 12-Deoxyphorbol 13-angelate involves the activation of protein kinase C (PKC). This activation leads to a cascade of cellular events, including the modulation of gene expression, cell proliferation, and apoptosis. The compound binds to the C1 domain of PKC, leading to its activation and subsequent downstream effects .

相似化合物的比较

- Phorbol 12-tiglate

- Phorbol 13-decanoate 12-tiglate

- 12-Deoxyphorbol-13-hexadecanoate

Comparison: 12-Deoxyphorbol 13-angelate is unique due to its specific esterification pattern and its potent biological activity. Compared to other phorbol esters, it has shown a higher selectivity for certain PKC isoforms, making it a valuable compound for targeted therapeutic applications .

生物活性

12-Deoxyphorbol 13-angelate (DPA) is a diterpenoid compound derived from the Euphorbia genus, known for its significant biological activities, particularly in cancer research and cellular signaling. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C20H30O4

- Molecular Weight: 350.45 g/mol

- CAS Number: 28152-96-7

DPA is structurally related to phorbol esters, which are known to activate protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes including proliferation, differentiation, and apoptosis.

The primary mechanism of action of DPA involves the activation of PKC. Upon binding to the C1 domain of PKC, DPA induces a conformational change that promotes the translocation of PKC to the cell membrane. This activation triggers downstream signaling pathways that regulate gene expression and cellular responses.

Key Pathways Activated by DPA:

- Cell Proliferation: DPA enhances cell growth and division through PKC-mediated signaling.

- Apoptosis Regulation: It can induce apoptosis in certain cancer cells by modulating pro-apoptotic and anti-apoptotic factors.

- Inflammatory Response Modulation: DPA influences cytokine production and immune responses via PKC activation.

Tumor Promotion

DPA is recognized for its role as a tumor promoter. Studies have shown that it can enhance the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to activate PKC is central to its tumor-promoting effects.

Case Studies

- Breast Cancer Cell Lines:

-

Prostate Cancer:

- Research demonstrated that DPA promotes androgen receptor activity in LNCaP prostate cancer cells, suggesting a mechanism by which it may enhance tumor growth .

- Neural Progenitor Cells:

Comparative Analysis with Other Phorbol Esters

| Compound | PKC Activation | Tumor Promotion | Other Activities |

|---|---|---|---|

| This compound (DPA) | High | Yes | Neurogenic potential |

| Phorbol 12-myristate 13-acetate (PMA) | Very High | Yes | Strong inflammatory response |

| Phorbol 12,13-dibutyrate (PDBu) | High | Yes | Potent PKC activator |

DPA exhibits unique properties compared to other phorbol esters due to its specific esterification pattern, which confers distinct biological activities.

Research Applications

DPA's biological activities make it a valuable compound for various research applications:

- Cancer Research: Investigating its role in tumor promotion and potential therapeutic targets.

- Signal Transduction Studies: Understanding PKC-mediated pathways in cellular responses.

- Drug Development: Exploring derivatives for improved efficacy and reduced toxicity in cancer therapies.

属性

IUPAC Name |

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAGCYRBGVCTPP-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28152-96-7 | |

| Record name | 12-Deoxyphorbol-13-tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028152967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。